molecular formula C15H12N2O2S B12908582 4-(4-Methylbenzene-1-sulfonyl)cinnoline CAS No. 62196-38-7

4-(4-Methylbenzene-1-sulfonyl)cinnoline

Cat. No.: B12908582
CAS No.: 62196-38-7
M. Wt: 284.3 g/mol
InChI Key: VCCCPWWSWHABEM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tosylcinnoline typically involves the tosylation of cinnoline. One common method includes the reaction of cinnoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete tosylation.

Industrial Production Methods: In an industrial setting, the production of 4-Tosylcinnoline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and green chemistry principles can further improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Tosylcinnoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the tosyl group to a sulfonamide.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Tosylcinnoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Derivatives of 4-Tosylcinnoline are investigated for their antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Tosylcinnoline and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    Cinnoline: The parent compound without the tosyl group.

    Quinoline: A structurally similar compound with a nitrogen atom at a different position.

    Isoquinoline: Another isomeric compound with a different arrangement of the nitrogen atom.

Uniqueness of 4-Tosylcinnoline: 4-Tosylcinnoline is unique due to the presence of the tosyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of various bioactive molecules and specialty chemicals.

Biological Activity

4-(4-Methylbenzene-1-sulfonyl)cinnoline, also known as 4-tosylcinnoline, is a heterocyclic compound characterized by its unique structure that includes a cinnoline core substituted with a para-toluenesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and antitumor properties. Its molecular formula is C15H12N2O2S, with a molecular weight of approximately 284.3 g/mol.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H12N2O2S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound features a sulfonyl group that enhances its reactivity and functionalization potential, making it a valuable intermediate in organic synthesis.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that derivatives of this compound can modulate inflammatory responses effectively. For instance, compounds with electron-donating groups on the benzoyl ring demonstrated higher anti-inflammatory activity compared to those with electron-withdrawing groups. The mechanism of action may involve inhibition of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory pathway .

Antibacterial and Antifungal Properties

Cinnoline derivatives, including this compound, have been evaluated for their antibacterial and antifungal activities. In vitro studies have demonstrated moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 6.25 to 25 μg/mL. Notably, the compound has shown effectiveness against resistant strains of pathogens like Escherichia coli and Staphylococcus aureus .

PathogenMIC (μg/mL)
E. coli6.25 - 25
S. aureus6.25 - 25
C. albicans8 - 27
A. niger8 - 27

Antitumor Activity

The potential antitumor effects of cinnoline derivatives have also been explored. Some studies suggest that these compounds may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the tosyl group in this compound may enhance its interaction with biological targets involved in cancer progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • COX-2 Inhibition : The compound's anti-inflammatory properties are likely mediated through COX-2 inhibition, reducing the production of pro-inflammatory mediators.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Signal Transduction Modulation : By altering signaling pathways, such as those involving cAMP levels via phosphodiesterase inhibition, these compounds may exert therapeutic effects in various diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of cinnoline derivatives:

  • Antimicrobial Studies : A comprehensive review highlighted that various cinnoline derivatives exhibited significant antimicrobial activity against multiple pathogens, suggesting their potential as lead compounds in drug development .
  • Anti-inflammatory Evaluation : Research conducted by Saxena et al. indicated that specific substitutions on the cinnoline scaffold could enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Pharmacological Screening : In pharmacological screenings for neurological disorders, compounds related to cinnoline have shown promise for treating conditions like Alzheimer's disease due to their neuroprotective properties .

Properties

CAS No.

62196-38-7

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonylcinnoline

InChI

InChI=1S/C15H12N2O2S/c1-11-6-8-12(9-7-11)20(18,19)15-10-16-17-14-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

VCCCPWWSWHABEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=NC3=CC=CC=C32

Origin of Product

United States

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